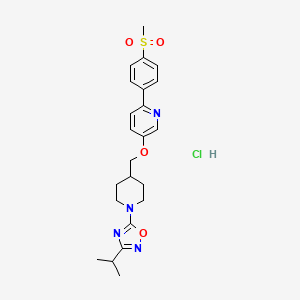

GSK-1292263 hydrochloride

Descripción general

Descripción

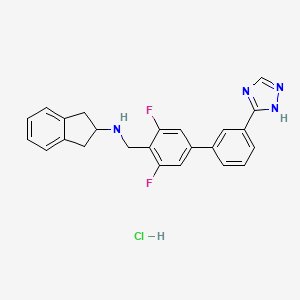

GSK-1292263 hydrochloride is a novel GPR119 agonist . It is currently under development for the treatment of type 2 diabetes . GSK-1292263 improves glucose regulation in animal models of diabetes, but has no effect on plasma glucose in type 2 diabetics .

Molecular Structure Analysis

The molecular formula of GSK-1292263 hydrochloride is C23H28N4O4S . Its exact mass is 456.18 and its molecular weight is 456.561 . The InChIKey of the compound is AYJRTVVIBJSSKN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

GSK-1292263 hydrochloride is a crystalline solid . It is soluble in DMSO (34 mg/mL at 25°C), but has low solubility in water and ethanol (<1 mg/mL at 25°C) . It is recommended to be stored at -20°C .Aplicaciones Científicas De Investigación

GSK-3 Regulation and Signaling Pathways

GSK-1292263 hydrochloride is closely related to Glycogen Synthase Kinase 3 (GSK-3), a multifunctional kinase involved in various cellular processes and signaling pathways, such as Wnt, receptor tyrosine kinases, and G-protein-coupled receptors. GSK-3 plays a vital role in cell cycle regulation, proliferation, and glycogen metabolism. It is characterized by its activity in normal cellular conditions and regulation primarily through inhibition (Doble & Woodgett, 2003).

GSK-3 Inhibitors and Cellular Models

Research has highlighted the development of GSK-3 inhibitors like indirubins and their impact on cellular models. These inhibitors have shown potent GSK-3 inhibitory activity, enhanced selectivity, and increased water solubility. They are instrumental in understanding the regulation of circadian rhythms and have potential applications in addressing various diseases (Vougogiannopoulou et al., 2008).

Therapeutic Potential in Diseases

GSK-3 inhibitors are being explored for their therapeutic potential in conditions like type 2 diabetes, Alzheimer's disease, and bipolar mood disorders. Their role in protecting against neuronal cell death and treating traumatic head injury and stroke is also being investigated due to the pro-apoptotic feature of GSK-3 activity (Eldar-Finkelman, 2002).

Pharmaceutical Research and Education

The collaboration between academia and pharmaceutical companies like GlaxoSmithKline (GSK) has been instrumental in training students in research and medicinal chemistry, focusing on the discovery of potent and selective integrin antagonists for treating idiopathic pulmonary fibrosis, thereby indirectly contributing to the broader understanding of GSK-3 related compounds (Macdonald, Fray, & Mcinally, 2016).

Patent Updates and Future Research

Recent patents on GSK-3 inhibitors (GSK3i) reflect ongoing research and development to improve selectivity and toxicity. These studies are paving the way for future treatments in regenerative medicine and immunotherapy applications (Roca & Campillo, 2020).

Safety And Hazards

Propiedades

IUPAC Name |

5-[4-[[6-(4-methylsulfonylphenyl)pyridin-3-yl]oxymethyl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O4S.ClH/c1-16(2)22-25-23(31-26-22)27-12-10-17(11-13-27)15-30-19-6-9-21(24-14-19)18-4-7-20(8-5-18)32(3,28)29;/h4-9,14,16-17H,10-13,15H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSRLSRWCXOYGPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=N1)N2CCC(CC2)COC3=CN=C(C=C3)C4=CC=C(C=C4)S(=O)(=O)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

GSK-1292263 hydrochloride | |

CAS RN |

1032824-54-6 | |

| Record name | GSK-1292263 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032824546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-1292263 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58926176Y6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

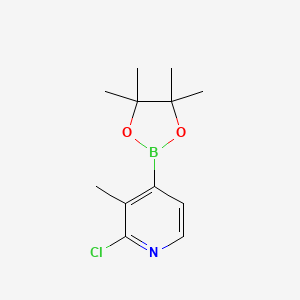

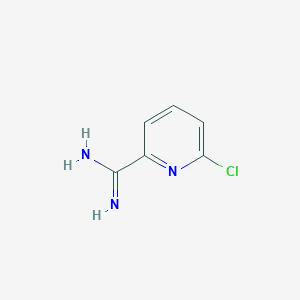

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[(1S)-1-aminoethyl]-2-methylbenzoate](/img/structure/B3026542.png)

![1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide](/img/structure/B3026543.png)

![1'-(Tert-butoxycarbonyl)spiro[chroman-2,4'-piperidine]-4-carboxylic acid](/img/structure/B3026544.png)

![(6-Phenyldibenzo[b,d]furan-4-yl)boronic acid](/img/structure/B3026548.png)

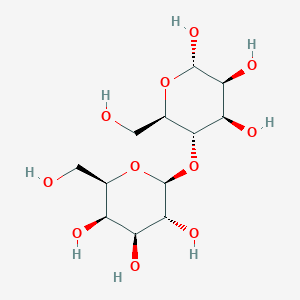

![2-[[19-Hydroxy-8-(6-hydroxy-6-methylhept-4-en-2-yl)-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3026554.png)